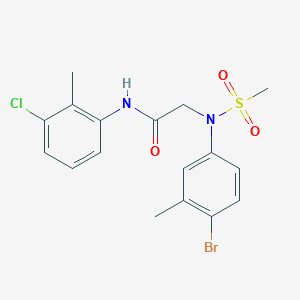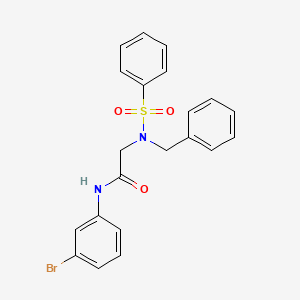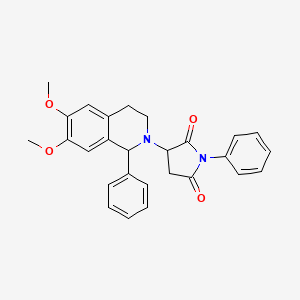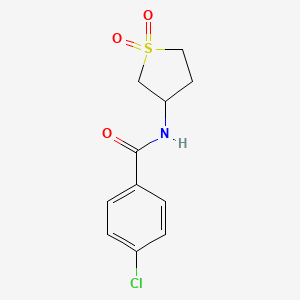![molecular formula C19H14ClN3O5S B5109951 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5109951.png)
3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, also known as SNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. SNB is a benzamide derivative that has been synthesized through a multi-step process, and its unique structure makes it an interesting target for further investigation.
Mechanism of Action
The mechanism of action of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cell growth and proliferation. It has also been shown to modulate the expression of certain genes that are involved in inflammation and immune response.
Biochemical and Physiological Effects:
In vitro studies have shown that 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has the ability to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models, and to modulate the immune response. However, further studies are needed to fully understand the biochemical and physiological effects of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide.
Advantages and Limitations for Lab Experiments
One advantage of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide is its unique structure, which makes it an interesting target for further investigation. It has also shown promising results in in vitro and animal studies, indicating its potential as a therapeutic agent. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide. One area of focus could be on its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another area of research could be on its effects on the immune system, and its potential as an immunomodulatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, and to determine its potential for clinical use.
Synthesis Methods
The synthesis of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide involves several steps, starting with the reaction of 4-chloroaniline with chlorosulfonic acid to form 4-chlorobenzenesulfonic acid. This intermediate is then reacted with 4-nitrobenzoyl chloride to form the key intermediate, 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide. The final compound is purified through crystallization and recrystallization techniques.
Scientific Research Applications
3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been investigated for its anti-cancer properties, specifically its ability to inhibit the growth of cancer cells. 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has also been studied for its potential as an anti-inflammatory agent, as well as its effects on the immune system.
properties
IUPAC Name |
3-[(4-chlorophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S/c20-14-4-6-16(7-5-14)22-29(27,28)18-3-1-2-13(12-18)19(24)21-15-8-10-17(11-9-15)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXOZQLGBQGUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)


![N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5109917.png)
![4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5109920.png)
![3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5109926.png)



![(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5109949.png)
![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)

